ACG548B is classified as a pyridinium derivative, specifically designed to block the activity of choline kinase. This enzyme plays a significant role in cancer cell metabolism, and its inhibition can lead to reduced tumor growth. The compound's structure includes biphenyl and pyridinium moieties, which contribute to its biological activity .
The synthesis of ACG548B involves several key steps:
The synthesis parameters are critical for achieving high yields and purity of the final product, with careful control over temperature and reaction time influencing the outcome .
The molecular structure of ACG548B can be described as follows:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to confirm the structure and purity of ACG548B .
ACG548B participates in various chemical reactions primarily as an inhibitor of choline kinase. Key reactions include:
The compound's efficacy can be quantified using IC₅₀ values, indicating the concentration required to inhibit 50% of enzyme activity.
The mechanism by which ACG548B exerts its effects involves:
The physical and chemical properties of ACG548B include:
These properties are essential for understanding how ACG548B behaves under different laboratory conditions and its potential formulation as a therapeutic agent .
ACG548B has several scientific applications:
Given its selective action against cancer cells, ACG548B represents a significant advancement in targeted cancer therapies, offering hope for more effective treatment options with fewer side effects .
ACG548B (compound 18) exhibits high-affinity binding to choline kinase alpha (ChoKα) through interactions with a conserved hydrophobic groove in the enzyme's C-terminal lobe. Structural analyses reveal that ACG548B occupies the choline-binding pocket via its oxazinium ring system, sterically hindering choline access. Key residues governing selectivity include Leu-401 in ChoKα, which enhances structural plasticity of the binding groove compared to the less flexible Phe-352 in ChoKβ. This residue difference enables ACG548B to achieve 18-fold greater binding affinity for ChoKα over ChoKβ, as confirmed by X-ray crystallography studies of homologous inhibitors [8] [4].
Table 1: Structural Determinants of ACG548B-Selective Binding
Structural Element | ChoKα Interaction | ChoKβ Interaction | Functional Consequence |
---|---|---|---|
Hydrophobic binding groove | High-affinity engagement | Weak engagement | Blocks choline access |
Residue 401 (α)/352 (β) | Leu (flexible side chain) | Phe (rigid side chain) | 18-fold selectivity for ChoKα |
Phosphorylation site | No covalent modification | Slow phosphorylation | Irreversible inhibition in ChoKβ avoided |
ACG548B demonstrates potent inhibition of ChoKα with an IC50 of 0.4 μM in enzymatic assays, significantly lower than values observed for ChoKβ (IC50 > 7.2 μM). This 18-fold selectivity aligns with the Cheng-Prusoff equation when tested at ATP concentrations approximating the Km (ATP) of ChoKα (150 μM). Kinetic analyses reveal competitive inhibition patterns with respect to choline, and non-competitive inhibition relative to ATP. Notably, ACG548B maintains selectivity over other kinases (>95% inhibition specificity across 140 kinases screened), validating its precision as a ChoKα-targeted agent [1] [9].
Table 2: Comparative Inhibitory Activity of ACG548B
Kinase Isoform | IC50 (μM) | ATP Concentration (μM) | Inhibition Type |
---|---|---|---|
ChoKα | 0.40 ± 0.05 | 150 | Competitive vs. choline |
ChoKβ | 7.20 ± 0.80 | 150 | Non-competitive |
CK1δ | >100 | 100 | Not significant |
G9a/GLP | >10,000 | 100 | Not significant |
In tumor microenvironments, ACG548B suppresses phosphocholine (PCho) synthesis by >80% within 4 hours (HT-29 colon cancer model). This disruption occurs via direct ChoKα inhibition, reducing PCho concentrations from baseline levels of 0.79 ± 0.55 nmol/mg protein to 0.15 ± 0.08 nmol/mg protein. Concomitantly, glycerophosphocholine (GPC) increases by 2.1-fold due to compensatory phospholipase A2 (cPLA2) activation—a hallmark of choline metabolic rewiring under therapeutic stress. Hypoxic conditions (1% O2) further amplify ACG548B’s efficacy, as HIF-1α upregulates ChoKα expression, increasing target availability [4] [7] [10].
Treatment with ACG548B reprograms cancer metabolism through:
Table 3: Metabolic Changes in Cancer Cell Lines Post-ACG548B Treatment
Metabolic Parameter | Change | Time Frame | Functional Impact |
---|---|---|---|
PCho concentration | ↓ >80% | 4 hours | PC synthesis impairment |
PC:PE ratio | 1.9 → 0.8 | 24 hours | ER stress activation |
Phospho-Akt levels | ↓ 75% | 12 hours | Apoptosis induction |
MtCK activity | ↓ 40% | 24 hours | ATP depletion |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7